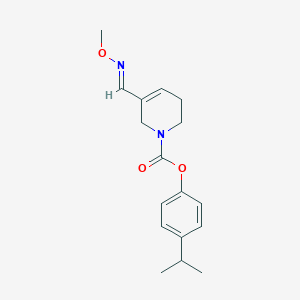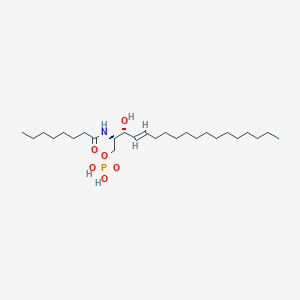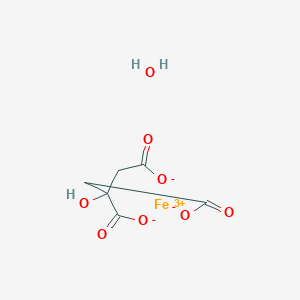
Crambescin C1
Descripción general
Descripción
Crambescin C1 is a guanidine alkaloid derived from the Mediterranean marine sponge Crambe crambe. This compound has garnered significant interest due to its unique biological activities, including its ability to induce metallothionein genes and increase nitric oxide production, which can lead to vasodilation and hypotensive effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Crambescin C1 involves the extraction of guanidine alkaloids from the sponge Crambe crambe. The compound is typically purified using high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure a purity of at least 95% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification and characterization using advanced analytical techniques .
Análisis De Reacciones Químicas
Types of Reactions
Crambescin C1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nitric oxide synthase (NOS) enzymes, which facilitate the production of nitric oxide. The reactions typically occur under physiological conditions, such as in vitro cell cultures or in vivo animal models .
Major Products Formed
The major products formed from the reactions of this compound include nitric oxide and metallothioneins, which play crucial roles in various biological processes .
Aplicaciones Científicas De Investigación
Crambescin C1 has several scientific research applications, including:
Chemistry: The compound is used to study the synthesis and reactivity of guanidine alkaloids.
Biology: this compound is used to investigate the biological effects of guanidine alkaloids, including their ability to induce metallothionein genes and increase nitric oxide production.
Medicine: The compound has potential therapeutic applications, such as inducing vasodilation and reducing blood pressure.
Industry: This compound is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
Crambescin C1 exerts its effects by acting as a substrate for inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide. This, in turn, induces vasodilation and reduces vascular tone. The compound also induces metallothionein genes, which play a role in protecting cells against oxidative injury .
Comparación Con Compuestos Similares
Crambescin C1 is similar to other guanidine alkaloids, such as Crambescin A1 and Homo-crambescin C1. this compound is unique in its ability to induce both endothelium-dependent and endothelium-independent relaxation, making it a potent vasodilator. Additionally, this compound has a higher binding affinity to nitric oxide synthase enzymes compared to Crambescin A1, due to its hydroxylated chain and pyrimidine moiety .
List of Similar Compounds
- Crambescin A1
- Homo-crambescin C1
Propiedades
IUPAC Name |
7-(diaminomethylideneamino)heptyl 2-amino-6-(3-hydroxypropyl)-4-nonyl-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-22(21(16-14-18-32)31-25(28)30-20)23(33)34-19-13-10-7-9-12-17-29-24(26)27/h20,32H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUWQLVVDDWNMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1C(=C(NC(=N1)N)CCCO)C(=O)OCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931541 | |
| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142605-06-9 | |
| Record name | Crambescin C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142605069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Carbamimidamidoheptyl 6-(3-hydroxypropyl)-2-imino-4-nonyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)



![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)






![7-[(1R,5S)-6-azaniumyl-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B115987.png)
